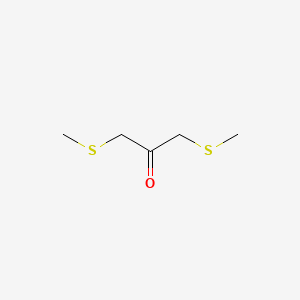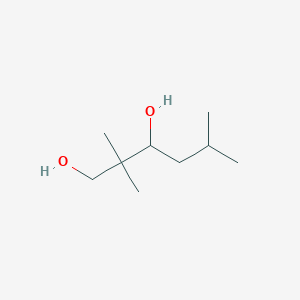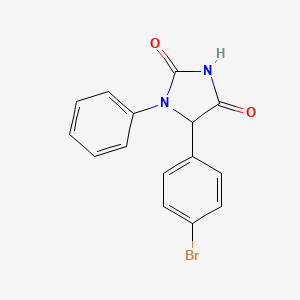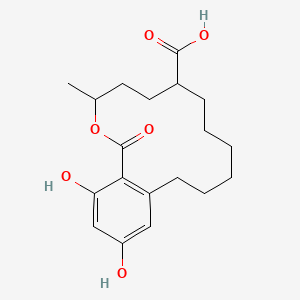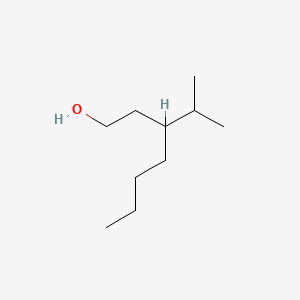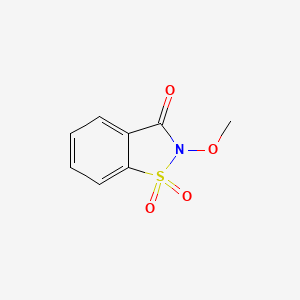![molecular formula C15H15N3O B14675565 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine CAS No. 36110-65-3](/img/structure/B14675565.png)
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the final product.
化学反应分析
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine.
Reduction: 1-[(4-Aminophenyl)methyl]-1H-benzimidazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms.
相似化合物的比较
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:
1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its biological activity.
1-[(4-Aminophenyl)methyl]-1H-benzimidazol-2-amine:
1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-amine: The presence of a chlorine atom can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
36110-65-3 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) |
InChI 键 |
BZPURELYAGBKTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


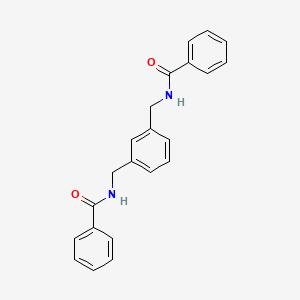
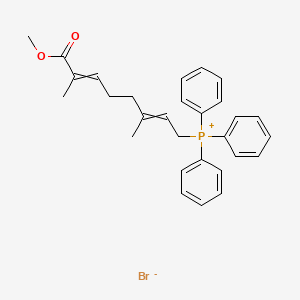
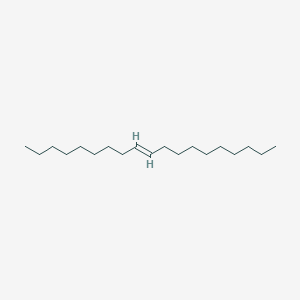
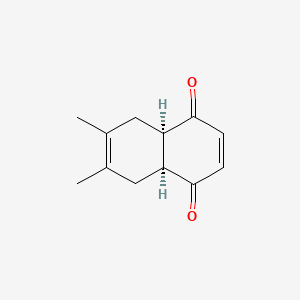
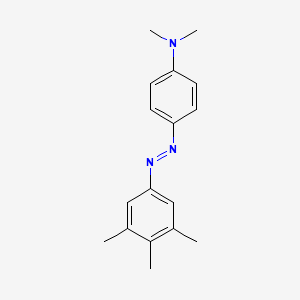
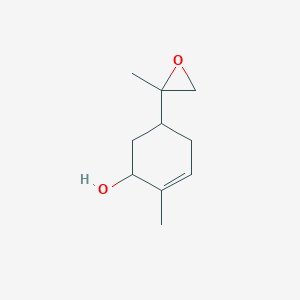
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
